molecular formula C24H15ClN2OS B332977 2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE

2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B332977
M. Wt: 414.9 g/mol
InChI Key: UEMGBYFVIKQJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a naphthyl group, and a chlorothienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Chlorothienyl Moiety: The chlorothienyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorothiophene boronic acid derivative and the quinoline-naphthyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothienyl moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted chlorothienyl derivatives

Scientific Research Applications

2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(5-chlorothien-2-yl)-2′-deoxyuridine: A nucleoside analogue with antiviral properties.

    5-(2-halogenovinyl)-2′-deoxyuridines: Compounds with strong activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).

Uniqueness

2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core, naphthyl group, and chlorothienyl moiety

Properties

Molecular Formula

C24H15ClN2OS

Molecular Weight

414.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-naphthalen-1-ylquinoline-4-carboxamide

InChI

InChI=1S/C24H15ClN2OS/c25-23-13-12-22(29-23)21-14-18(17-9-3-4-10-20(17)26-21)24(28)27-19-11-5-7-15-6-1-2-8-16(15)19/h1-14H,(H,27,28)

InChI Key

UEMGBYFVIKQJLI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl

Origin of Product

United States

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